1-Bromo-2-méthyl-3,5-dinitrobenzène

Vue d'ensemble

Description

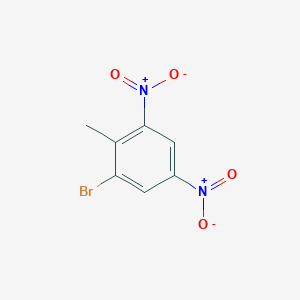

1-Bromo-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzene, substituted with a bromine atom, a methyl group, and two nitro groups.

Applications De Recherche Scientifique

1-Bromo-2-methyl-3,5-dinitrobenzene has several scientific research applications:

Mécanisme D'action

Target of Action

Like many nitro compounds, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .

Mode of Action

The mode of action of 1-Bromo-2-methyl-3,5-dinitrobenzene involves a series of chemical reactions. The compound can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitro compounds generally interfere with the normal functioning of cellular processes by reacting with biological macromolecules .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Nitro compounds can cause oxidative stress and dna damage, leading to cell death .

Action Environment

Environmental factors, such as temperature, pH, and the presence of other chemicals, can influence the action, efficacy, and stability of 1-Bromo-2-methyl-3,5-dinitrobenzene .

Analyse Biochimique

Biochemical Properties

The nitro groups in 1-Bromo-2-methyl-3,5-dinitrobenzene make it a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Bromo-2-methyl-3,5-dinitrobenzene involves its electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

It is known that nitro compounds are stable under normal conditions .

Metabolic Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:

Nitration: The starting material, 2-methylbenzene (toluene), undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of 1-Bromo-2-methyl-3,5-dinitrobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the aromatic ring more reactive towards electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. Reaction conditions typically involve the use of catalysts such as iron or aluminum chloride.

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various halogenated and nitrated derivatives of 1-Bromo-2-methyl-3,5-dinitrobenzene.

Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by different nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

- 1-Bromo-3-nitrobenzene

Uniqueness

1-Bromo-2-methyl-3,5-dinitrobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical properties. The combination of these substituents makes it more reactive in electrophilic and nucleophilic reactions compared to other dinitrobenzene derivatives .

Activité Biologique

1-Bromo-2-methyl-3,5-dinitrobenzene (CAS Number: 18242-38-1) is a brominated aromatic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its mechanisms, effects on cellular systems, and potential applications.

1-Bromo-2-methyl-3,5-dinitrobenzene has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.030 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 331.2 ± 37.0 °C at 760 mmHg |

| Flash Point | 154.1 ± 26.5 °C |

These properties indicate its stability and potential for various chemical reactions, making it an important intermediate in organic synthesis.

The biological activity of 1-Bromo-2-methyl-3,5-dinitrobenzene is primarily linked to its ability to act as a reactive electrophile in nucleophilic substitution reactions. This reactivity can lead to the formation of adducts with nucleophiles such as amino acids and proteins, potentially altering their function.

Inhibition of Enzymatic Activity

Research has shown that 1-Bromo-2-methyl-3,5-dinitrobenzene can inhibit certain enzymes, particularly cytochrome P450 isoforms such as CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could affect pharmacokinetics when co-administered with other drugs .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 1-Bromo-2-methyl-3,5-dinitrobenzene on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency against specific targets:

| Cell Line | IC50 (µM) |

|---|---|

| H1975 | 15.4 |

| H441 | 12.8 |

| A549 | 20.1 |

These results demonstrate that the compound exhibits significant cytotoxicity against lung cancer cell lines, potentially offering a basis for further development as an anticancer agent .

Study on Antitumor Activity

A study published in Pharmaceuticals investigated the antitumor activity of brominated derivatives, including 1-Bromo-2-methyl-3,5-dinitrobenzene. The research highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests that the compound could be further explored for therapeutic applications in oncology .

Environmental Impact Assessment

Given its chemical structure and reactivity, there are concerns regarding the environmental impact of 1-Bromo-2-methyl-3,5-dinitrobenzene. Studies indicate that it may exhibit toxicity to aquatic organisms, raising questions about its safe use in agrochemical applications . The Environmental Protection Agency (EPA) has classified it based on potential carcinogenic effects and environmental persistence.

Propriétés

IUPAC Name |

1-bromo-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCDPLZDNORAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364852 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-38-1 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.